molecular formula C12H12ClNO2 B2829977 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2168969-06-8

4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2829977
CAS No.: 2168969-06-8
M. Wt: 237.68
InChI Key: MVWGBVCIEAWDAB-UHFFFAOYSA-N
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Description

Significance of Spirooxindole Frameworks in Organic and Medicinal Chemistry

The spirooxindole scaffold is a privileged structural motif found in a multitude of natural products and synthetic molecules with potent biological properties. rsc.orgbeilstein-journals.org This framework is defined by an oxindole (B195798) ring system with a spiro-fused ring at the C3 position. The inherent rigidity and well-defined spatial orientation of substituents on the spirooxindole core are key factors contributing to their ability to interact with biological targets with high specificity. mdpi.com

In medicinal chemistry, spirooxindoles are recognized as promising templates for the development of new therapeutic agents. mdpi.com Numerous derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgnih.gov The versatility of the spirooxindole core allows for the synthesis of diverse libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. researchgate.net

Overview of Indole (B1671886) and Oxane Ring Systems in Bioactive Molecules

The indole ring system is a fundamental heterocyclic structure present in a vast number of biologically active compounds, including the amino acid tryptophan and the neurotransmitter serotonin (B10506). Its presence in a molecule can significantly influence its biological activity, often through interactions with proteins and enzymes. mdpi.com

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, is also a common feature in many natural products and pharmaceuticals. Its inclusion in a molecular structure can impact physicochemical properties such as solubility and polarity, which are crucial for a compound's pharmacokinetic profile.

The fusion of these two important ring systems, as seen in 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, creates a molecule with a unique combination of structural features that may lead to novel biological activities. While specific research on the bioactivity of the spiro[indole-oxane] framework is an emerging area, the established importance of both the indole and oxane moieties suggests that such compounds are of significant interest for further investigation.

Contextualizing this compound within Spiroheterocyclic Chemistry

This compound belongs to the family of spiroheterocyclic compounds, which are characterized by the presence of at least one heteroatom in each of the spiro-fused rings. The synthesis of such complex molecules often presents a challenge to organic chemists, requiring the development of innovative and stereoselective synthetic methodologies. rsc.org

The specific structure of this compound, featuring a chlorine substituent on the indole ring, is of particular interest. Halogen atoms can significantly modulate the electronic properties and lipophilicity of a molecule, potentially enhancing its biological activity and membrane permeability. nih.gov For instance, the presence of a chlorine atom on the indolinyl heterocycle has been shown to enhance the antiproliferation properties of certain spiro-3-indolin-2-ones. nih.gov

While detailed research findings specifically on this compound are not extensively documented in publicly available literature, its structural components suggest it is a compound of interest for chemical and pharmacological research. Plausible synthetic routes can be inferred from established methods for analogous spiro[indole-pyran] derivatives, often involving multicomponent reactions starting from 4-chloro-1H-indole-2,3-dione (4-chloroisatin). beilstein-journals.orgingentaconnect.com

Below is a table summarizing the key structural features of the parent compound and its constituent ring systems:

FeatureDescription
Core Structure Spirooxindole
Spiro-fused Rings Indole and Oxane
Key Substituent 4-Chloro group on the indole ring
Functional Group Lactam (in the oxindole ring)

Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its chemical properties and potential applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chlorospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-8-2-1-3-9-10(8)12(11(15)14-9)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWGBVCIEAWDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC=C3Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Spiro Indole 3,4 Oxane 2 One Derivatives

Strategies for Spiro[indole-3,4'-oxane]-2-one Core Construction

Key strategies for assembling the spiro[indole-3,4'-oxane]-2-one core predominantly involve multi-component reactions and cycloaddition reactions, which allow for the rapid construction of molecular complexity from simple precursors.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. tandfonline.com This approach is particularly powerful for the synthesis of complex heterocyclic systems like spirooxindole-pyrans, the direct precursors to the saturated oxane ring system. acs.org

The synthesis of spiro[indole-3,4'-pyran]-2-one derivatives via MCRs typically involves a domino sequence of condensation, Michael addition, and cyclization reactions. A common approach begins with the Knoevenagel condensation of an isatin (B1672199) derivative (such as 4-chloroisatin) with an active methylene (B1212753) compound, for instance, malononitrile (B47326). nih.gov This reaction forms a highly reactive vinylidene-oxindole intermediate.

Subsequently, a C-H activated compound, such as a cyclic 1,3-dicarbonyl compound (e.g., 4-hydroxycoumarin, dimedone) or a β-keto ester, is introduced. tandfonline.comresearchgate.net This component participates in a Michael addition reaction with the vinylidene-oxindole intermediate. The final step is an intramolecular cyclization, often through O-alkylation, which closes the ring to form the pyran moiety, thus completing the spirocyclic core. researchgate.net The reaction sequence is often catalyzed by a base like piperidine (B6355638) or an organocatalyst. researchgate.net

The elegance of MCRs lies in their execution as one-pot procedures, which avoids the need for isolating intermediates, thereby saving time, reagents, and reducing waste. acs.orgnih.gov For the synthesis of spiro[indole-3,4'-pyran]-2-one derivatives, isatin, an active methylene compound, and a C-H activated acid are mixed in a suitable solvent, often in the presence of a catalyst. researchgate.net Various catalysts and conditions have been optimized for these reactions, including the use of visible light in an aqueous ethyl lactate (B86563) medium, which presents a green and sustainable approach. acs.org

The following table summarizes representative examples of one-pot, multi-component reactions used to synthesize spirooxindole-pyran derivatives.

Isatin DerivativeActive Methylene CompoundC-H Activated CompoundCatalyst/ConditionsResulting Spiro-Product CoreYield
N-alkylisatinsMalononitrile4-HydroxycoumarinVarious catalysts, optimizedSpiro[indoline-3,4'-pyrano[3,2-c]chromene]Good
IsatinsMalononitrile2-Hydroxynaphthalene-1,4-dioneVisible light, Water-ethyl lactate, Catalyst-freeSpiro[benzo[g]chromene-4,3'-indoline]High
IsatinsMalononitrile8-HydroxyquinolinePiperidine, Ethanol, RTSpiro[indoline-3,4'-pyrano[3,2-h]quinoline]High
IsatinsMalononitrile or Ethyl CyanoacetatePyrazolone derivativesFe3O4@l-arginine, Solvent-freeSpiro[indoline-3,4'-pyrano[2,3-c]pyrazole]Excellent

This table presents generalized findings from multiple sources. tandfonline.comacs.orgnih.govresearchgate.net

The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. In the context of spirooxindole synthesis, this reaction is a cornerstone for creating spiro-pyrrolidine and related nitrogen-containing systems.

The most common strategy for 1,3-dipolar cycloadditions in spirooxindole synthesis involves the generation of an azomethine ylide, which serves as the 1,3-dipole. nih.gov These ylides are typically formed in situ from the thermal decarboxylative condensation of an isatin derivative (e.g., 4-chloroisatin) with an α-amino acid, such as sarcosine (B1681465) or proline. mdpi.comrsc.org The isatin carbonyl group reacts with the amino acid, followed by decarboxylation, to yield a highly reactive azomethine ylide intermediate. This intermediate is then trapped by a dipolarophile to form the spiro-heterocycle. mdpi.com

While the azomethine ylide-based 1,3-dipolar cycloaddition is a premier method for synthesizing spiro[indole-3,3'-pyrrolidine] derivatives, it is not suitable for forming the spiro-oxane core because the azomethine ylide inherently introduces a nitrogen atom into the newly formed ring.

To construct a spiro-pyran or spiro-oxane ring via a cycloaddition pathway, a different strategy is necessary. One such advanced method is the inverse-electron-demand Diels-Alder reaction , a [4+2] cycloaddition. rsc.org In this approach, an isatin-derived α,β-unsaturated ketone acts as a heterodienophile, or more commonly, a specialized isatin-derived oxodiene is used as the diene component. This diene then reacts with an electron-rich alkene (the dienophile) to form the pyran ring. rsc.org

For example, a highly enantioselective synthesis of 3,4'-pyran spirooxindole derivatives has been achieved using a bifunctional catalyst to promote the reaction between an N-diphenyl isatin-derived oxodiene and a β,γ-unsaturated pyrazole (B372694) amide, which generates a dienol intermediate that acts as the dienophile. rsc.orgrsc.org This highlights that while 1,3-dipolar cycloadditions are central to spiro-pyrrolidine synthesis, alternative cycloaddition strategies are employed to create the spiro-oxane framework.

The following table outlines the components for this type of cycloaddition.

Reaction TypeIsatin-Derived ComponentReaction PartnerCatalystResulting Spiro-Product Core
Inverse-Electron-Demand Diels-AlderIsatin-derived oxodieneβ,γ-Unsaturated pyrazole amide (forms dienol)Squaramide Organocatalyst3,4'-Pyran Spirooxindole

This table is based on findings from studies on inverse-electron-demand Diels-Alder reactions. rsc.orgrsc.org

Domino and Cascade Reaction Sequences

Domino and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules like spiro[indole-3,4'-oxane]-2-one derivatives. These sequences minimize the need for purification of intermediates, saving time, reagents, and solvents. A common strategy for constructing the spiro-pyran or spiro-oxane ring involves a multicomponent reaction, often initiated by a Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

For instance, the reaction of a substituted isatin, such as 4-chloro-isatin, with an active methylene compound and a suitable Michael acceptor can lead to the formation of the desired spiro-oxane ring in a domino fashion. The initial condensation of 4-chloro-isatin with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, generates a reactive Knoevenagel adduct. This intermediate can then undergo a Michael addition with a suitable oxygen-containing nucleophile, which upon intramolecular cyclization, would yield the spiro[indole-3,4'-oxane]-2-one core. The reaction conditions for such transformations are often mild, and the use of a catalyst may or may not be necessary.

Catalytic Approaches in Spirooxindole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Both organocatalysis and transition metal-mediated catalysis have been extensively applied to the synthesis of spirooxindoles.

Organocatalysis (e.g., DABCO, DMAP-catalyzed reactions)

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the construction of complex molecular architectures. Amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 4-(dimethylamino)pyridine (DMAP) are frequently employed in the synthesis of spiro-heterocycles.

In the context of synthesizing spiro[indole-3,4'-pyran]-2-one derivatives, which are structurally analogous to the target oxane compound, DABCO has been utilized as an efficient catalyst in multicomponent reactions. For example, a one-pot, four-component synthesis of spiro[indoline-3,4'-quinoline] derivatives, a related spiro-pyran system, has been achieved using isatin, ethyl cyanoacetate, dimedone, and aniline (B41778) with DABCO as a green catalyst in ethanol. researchgate.net This methodology highlights the potential for applying similar DABCO-catalyzed multicomponent strategies to the synthesis of 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, likely proceeding through a series of condensations and cyclizations facilitated by the basic and nucleophilic nature of DABCO.

CatalystReactantsSolventConditionsProduct ClassYield
DABCO Isatin, Ethyl Cyanoacetate, Dimedone, AnilineEthanolNot specifiedSpiro[indoline-3,4'-quinoline]Good to exceptional
Transition Metal-Mediated Cyclizations (e.g., Palladium-catalyzed reactions)

Transition metals, particularly palladium, are renowned for their ability to catalyze a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cascade or domino reactions have been developed for the efficient synthesis of various spirooxindole derivatives.

One such strategy involves a palladium-catalyzed cascade that allows for the one-pot synthesis of functionalized spiro(indoline-3,2'-quinazolin)-2-one derivatives from readily available starting materials. rsc.org This reaction proceeds through the formation of multiple C-C and C-N bonds in a single operation. While this specific example leads to a different heterocyclic system, the underlying principles of palladium-catalyzed cyclization could be adapted for the construction of the spiro-oxane ring. For instance, a palladium-catalyzed intramolecular cyclization of a suitably functionalized precursor derived from 4-chloro-isatin could provide a direct route to the target molecule. Such a precursor might be an alkene-tethered carbamoyl (B1232498) chloride, which has been shown to undergo palladium-catalyzed domino reactions to form spirooxindoles. rsc.org

Green Chemistry Principles in Spirooxindole Synthesis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly influencing synthetic strategies. The development of environmentally benign methods for spirooxindole synthesis is an active area of research.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of conventional organic solvents or in aqueous media are key tenets of green chemistry. Solvent-free reactions, often carried out under neat conditions or with solid-supported catalysts, can significantly reduce waste and simplify product purification. For example, the synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazoles] has been achieved under solvent-free conditions using a magnetic nanocomposite catalyst (Fe3O4@l-arginine). nih.gov This method demonstrates the feasibility of multicomponent reactions for spiro-pyran synthesis without the need for volatile organic solvents.

Similarly, performing reactions in water offers significant environmental benefits. An efficient synthesis of spiropyranopyrazole-oxindole derivatives has been reported in water at ambient temperature, affording excellent yields. researchgate.net The use of water as a solvent is not only environmentally friendly but can also promote certain reactions through hydrophobic effects. These examples suggest that a green synthesis of this compound could be developed using a solvent-free or aqueous multicomponent reaction strategy.

Reaction TypeReactantsCatalystConditionsProduct ClassYield
Solvent-Free Hydrazines, β-keto esters, Isatins, Malononitrile/Ethyl cyanoacetateFe3O4@l-arginineRoom TemperatureSpiro[indoline-3,4'-pyrano[2,3-c]pyrazole]Excellent
Aqueous Medium Isatin, Malononitrile, 1-phenyl-3-methyl-5-pyrazoloneBase (e.g., K2CO3)Ambient TemperatureSpiro[indoline-3,4'(1'H')-pyrano[2,3-c]pyrazol]-2-one79.5%
Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology is well-suited for the rapid, one-pot synthesis of complex heterocyclic systems.

The synthesis of various spirooxindole derivatives has been successfully achieved using microwave irradiation. For example, a microwave-assisted, three-component reaction of isatins, amino acids, and chalcones has been used to prepare functionalized spiro[indoline-3,2'-pyrrolidin]-2-one derivatives. mdpi.com Another example is the microwave-assisted synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridines] in a one-pot reaction. researchgate.net These protocols often result in significantly reduced reaction times, from hours to minutes, and can be performed under solvent-free or green solvent conditions, further enhancing their environmental credentials. The application of microwave irradiation to a multicomponent reaction involving 4-chloro-isatin is a promising avenue for the efficient and green synthesis of this compound.

Stereoselective Synthesis of Spiro[indole-3,4'-oxane]-2-one Derivatives

The creation of stereocenters with high precision is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The spiro[indole-3,4'-oxane]-2-one scaffold contains a quaternary stereocenter at the C3 position of the oxindole (B195798) ring, making its stereocontrolled synthesis a significant challenge.

Diastereoselective Approaches in Spirooxindole Formation

Diastereoselective synthesis of spirooxindoles, including those with an oxane ring, can often be achieved through various cycloaddition and tandem reactions. While specific examples for the direct synthesis of this compound are not extensively documented, analogous reactions provide a clear pathway. One common strategy involves the reaction of an isatin derivative, in this case, 4-chloroisatin, with a suitable diene or a bifunctional reagent that can form the oxane ring.

For instance, formal [4+2] cycloaddition reactions between ortho-hydroxyphenyl-substituted para-quinone methides and electron-deficient dienophiles like 3-methyleneoxindoles have been shown to produce spiro[chromane-3,3'-indolines] with high diastereoselectivity. A similar approach, employing a suitable oxygen-containing diene or its equivalent, could foreseeably be adapted for the synthesis of the spiro-oxane ring system. The facial selectivity of the cycloaddition would be influenced by the steric and electronic properties of both the isatin-derived dienophile and the diene, leading to the preferential formation of one diastereomer over the other.

Multicomponent reactions are also a powerful tool for achieving diastereoselectivity. A one-pot, three-component reaction of an isatin, an active methylene compound, and a suitable oxygen-containing component could potentially construct the spiro[indole-3,4'-oxane]-2-one core in a single step with defined stereochemistry. The relative configuration of the stereocenters in the resulting product would be determined during the cyclization step, often directed by the steric bulk of the substituents.

Enantioselective Methodologies and Chiral Induction

The enantioselective synthesis of spirooxindoles is a highly sought-after goal. Organocatalysis has emerged as a particularly effective strategy for achieving high enantioselectivity in the formation of these complex structures. Chiral catalysts, such as those derived from cinchona alkaloids or prolinol ethers, can activate the substrates and control the stereochemical outcome of the reaction.

In the context of spiro[indole-3,4'-oxane]-2-one synthesis, an organocatalytic Michael/aldol (B89426) cascade reaction could be envisioned. The reaction of a 3-olefinic oxindole with a dialdehyde, for example, has been used to synthesize spiro[cyclohexane-1,3'-indolin]-2'-ones with excellent enantioselectivities (>99% ee). nih.gov A similar strategy using an oxygen-containing aldehyde or ketone could provide access to the desired spiro-oxane ring. The chiral catalyst would orchestrate the approach of the nucleophile to the electrophile, leading to the formation of a product with a high degree of optical purity.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. Developments in catalyst design have shown that even subtle changes to the catalyst structure can have a profound impact on the stereochemical outcome. Furthermore, additives and the choice of solvent can also play a significant role in enhancing enantiomeric excess.

Derivatization and Structural Modification of the Spiro[indole-3,4'-oxane]-2-one Scaffold

Following the construction of the core spirocyclic system, further derivatization is often necessary to explore the structure-activity relationship and optimize the properties of the molecule.

Functionalization at the Indole (B1671886) Nitrogen (N1-position)

The nitrogen atom of the oxindole ring (N1-position) is a common site for functionalization. The presence of a proton at this position allows for a variety of substitution reactions, most notably N-alkylation and N-arylation.

N-Alkylation: The N-alkylation of spirooxindoles can be readily achieved by treating the parent compound with an alkyl halide in the presence of a base. Common bases used for this transformation include potassium carbonate (K2CO3) and sodium hydride (NaH). The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) being frequently employed. This method allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl groups to more complex and functionalized chains. nih.gov

ReagentBaseSolventProduct
Alkyl Halide (R-X)K2CO3DMFN-Alkyl-spirooxindole
Alkyl Halide (R-X)NaHTHFN-Alkyl-spirooxindole

N-Arylation: While less common than N-alkylation, N-arylation of the oxindole nitrogen can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves a palladium or copper catalyst to couple the indole nitrogen with an aryl halide or triflate.

Substitution Patterns on the Indole Benzene (B151609) Ring (e.g., C4-Chlorination)

The substitution pattern on the aromatic ring of the oxindole moiety can significantly impact the biological activity of the molecule. The target compound of this article, this compound, features a chlorine atom at the C4-position. This substituent is typically introduced at the stage of the isatin precursor.

Further modifications to the benzene ring of the spirooxindole, while possible, are less common than N1-functionalization. Electrophilic aromatic substitution reactions could potentially be used to introduce additional substituents, with the existing chloro group and the amide functionality directing the position of the incoming electrophile.

Modifications and Elaboration of the Spiro-Oxane Ring

The spiro-oxane ring offers several possibilities for structural modification. The inherent ring strain of the four-membered oxetane (B1205548) ring, a smaller analog, makes it susceptible to ring-opening reactions, and similar principles can be applied to the six-membered oxane ring, albeit to a lesser extent. beilstein-journals.org

Ring Opening: Under acidic or Lewis acidic conditions, the ether linkage of the oxane ring can be cleaved. This can be a useful strategy for introducing new functional groups. For example, treatment with a Lewis acid could lead to a ring-opened product that can be subsequently trapped by a nucleophile.

Reaction Mechanisms and Mechanistic Investigations

Proposed Mechanistic Pathways for Spiro[indole-3,4'-oxane]-2-one Formation

The synthesis of spirooxindoles, including the spiro[indole-3,4'-oxane] scaffold, often proceeds through domino or cascade reactions initiated from isatin (B1672199) or its derivatives. A plausible mechanistic pathway for the formation of the oxane ring involves a formal [4+2] cycloaddition (aza-Diels-Alder) or a Michael addition followed by intramolecular cyclization.

One proposed mechanism begins with the reaction of a 4-chloro-isatin derivative with a suitable diene or a 1,3-dicarbonyl compound. For instance, in a three-component reaction, an initial Knoevenagel or aldol (B89426) condensation between 4-chloro-isatin and an active methylene (B1212753) compound can generate a reactive intermediate. beilstein-journals.org This is followed by a Michael addition of a nucleophile, which then undergoes an intramolecular cyclization and dehydration to form the final spiro-oxane ring. beilstein-journals.org

Another prominent pathway is the [3+2] cycloaddition (32CA) reaction, which is highly effective for constructing five-membered heterocyclic rings. nih.govmdpi.com While this is more common for spiro-pyrrolidines, analogous [4+2] or other cycloaddition strategies can be envisioned for the six-membered oxane ring. For example, a reaction could involve an ortho-hydroxyphenyl-substituted para-quinone methide reacting as a 4π-component with an electron-deficient alkene derived from 4-chloro-isatin. researchgate.net

Rhodium-catalyzed [4+1] spirocyclization presents another advanced mechanistic route. This process can involve a cascade of C(sp²)-H bond cleavage, carbene formation and migratory insertion, followed by intramolecular nucleophilic addition to construct the spiro center. rsc.org

Intermediates in Spirocyclization Reactions

The formation of the spirocyclic system proceeds through several key reactive intermediates. The specific intermediates depend on the chosen synthetic route.

Azomethine Ylides: In the context of [3+2] cycloaddition reactions, azomethine ylides are common intermediates generated in situ from the condensation of isatin with an amino acid. rsc.orgmdpi.com These 1,3-dipoles then react with a dipolarophile to form the spiro-pyrrolidine ring, a strategy that highlights the types of intermediates involved in building spiro-fused systems. rsc.org

Michael Adducts: In cascade reactions, the initial formation of a Michael adduct is a frequent step. nih.gov For instance, the addition of a nucleophile to an α,β-unsaturated system derived from isatin creates an enolate intermediate that is poised for subsequent intramolecular cyclization.

Enolates and Iminium Ions: Organocatalytic routes often involve the formation of enolate or iminium ion intermediates. These species control the stereochemical outcome of the reaction through sterically demanding transition states, leading to high enantioselectivity in the formation of the spiro center. nih.gov

Triphenylphosphonium Intermediates: In certain syntheses, triphenylphosphine (B44618) can react with activated acetylenic compounds to form a reactive phosphonium (B103445) intermediate, which then reacts with an N-alkylisatin to build the spiro-indole framework. researchgate.netnih.gov

Role of Substituent Electronic Effects on Reaction Pathways

The electronic nature of substituents on the isatin ring plays a critical role in directing the course of the reaction and influencing the reactivity of intermediates. The 4-chloro substituent in 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one is an electron-withdrawing group that exerts a significant inductive effect (-I effect).

This electron-withdrawing nature enhances the electrophilicity of the C3 carbonyl carbon of the isatin core, making it more susceptible to nucleophilic attack. This can accelerate the initial steps of many reaction sequences, such as condensation or addition reactions. nih.gov Furthermore, the chloro group can influence the stability of intermediates and transition states, potentially altering the regioselectivity and diastereoselectivity of the cycloaddition or cyclization step. researchgate.net In studies on the biological activity of related spiro-indolin-2-ones, chloro-substituted analogs often exhibit enhanced potency, a phenomenon attributed in part to the electronic properties conferred by the halogen atom. nih.gov

Table 1: Influence of Substituents on Reaction Pathways
Substituent GroupElectronic EffectImpact on Isatin C3 CarbonylEffect on Reaction RatePotential Influence on Selectivity
-Cl (at position 4)Electron-withdrawing (-I)Increases electrophilicityGenerally accelerates nucleophilic attackCan alter regio- and diastereoselectivity
-OCH₃ (electron-donating)Electron-donating (+M)Decreases electrophilicityMay slow down initial nucleophilic attackAffects transition state energies
-NO₂ (electron-withdrawing)Strongly electron-withdrawing (-I, -M)Significantly increases electrophilicityStrongly accelerates nucleophilic attackHigh impact on pathway and selectivity

Theoretical and Computational Analysis of Reaction Mechanisms

To gain a deeper understanding of the complex reaction mechanisms involved in spirooxindole synthesis, theoretical and computational methods are invaluable tools.

Density Functional Theory (DFT) calculations are widely used to map the potential energy surfaces of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most energetically favorable reaction pathway. rsc.org

For the formation of spiro[indole-3,4'-oxane]-2-one, DFT studies can elucidate:

Activation Energies: Calculating the Gibbs free energy of activation (ΔG‡) for different proposed pathways (e.g., concerted vs. stepwise cycloaddition) allows for the identification of the kinetically preferred route. rsc.org

Thermodynamic Stability: The relative energies of stereoisomeric products can be computed to predict the thermodynamically favored outcome.

Intermediate Structures: The geometries of transient intermediates can be optimized to understand their role in the reaction sequence.

DFT calculations performed at levels such as B3LYP/6-311++G(d,p) can provide robust insights into both kinetic and thermodynamic control, explaining experimentally observed selectivities. rsc.org

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that explains chemical reactivity based on the changes in electron density rather than molecular orbital interactions. nih.govsemanticscholar.org MEDT has been successfully applied to understand [3+2] cycloaddition reactions for forming spirooxindoles and provides a powerful lens for analyzing the formation of the oxane ring. mdpi.commdpi.com

Key concepts in MEDT include:

Global Electron Density Transfer (GEDT): At the transition state, the direction and magnitude of electron flow (GEDT) between the reactants can be calculated. This classifies the reaction's polar nature and helps predict its feasibility. mdpi.com

Conceptual DFT Reactivity Indices: Indices such as electrophilicity (ω) and nucleophilicity (N) are used to characterize the reactants. A reaction between a strong electrophile and a strong nucleophile is expected to have a low activation barrier. semanticscholar.org

Bonding Evolution Theory (BET): BET provides a detailed description of the bond formation sequence along the reaction pathway. It can distinguish between concerted and stepwise mechanisms with high precision, revealing the asynchronicity of bond-forming processes. rsc.org

MEDT studies have shown that many cycloadditions leading to spirooxindoles are highly polar, forward electron density flux (FEDF) reactions, with low activation energies, explaining their high efficiency. mdpi.com

Table 2: Comparison of Theoretical Models for Mechanism Analysis
Theoretical ModelPrimary FocusKey OutputsApplication to Spirooxindole Synthesis
Density Functional Theory (DFT)Molecular energies and structuresActivation energies (ΔG‡), reaction energies (ΔG), optimized geometries of TS and intermediatesElucidating the most favorable kinetic and thermodynamic reaction pathways.
Molecular Electron Density Theory (MEDT)Changes in electron densityGEDT, electrophilicity/nucleophilicity indices, bond formation sequence (BET)Explaining the polar nature of the reaction and the detailed mechanism of bond formation in cycloadditions.

Structure Activity Relationship Sar Studies of Spiro Indole 3,4 Oxane 2 One Derivatives in Vitro and Preclinical Focus

Conformational Analysis and Bioactive Conformations of Spirooxindole Scaffolds

Spirocyclic compounds, including spirooxindoles, possess a distinct and rigid three-dimensional geometry. mdpi.comnih.gov This structural rigidity is a key feature, as it reduces the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov The defining characteristic is the spiro-carbon, a fully substituted sp³-hybridized carbon atom that joins the two rings. rsc.org This linkage forces the planes of the oxindole (B195798) and oxane rings into a nearly orthogonal arrangement, creating a fixed spatial orientation of substituents. rsc.org

The skeleton of the spirooxindole core is present in many natural alkaloids and has been a focus for synthetic chemists due to its role in drug discovery. mdpi.com X-ray crystallography studies have confirmed the absolute configurations and conformations of various spirooxindole derivatives. nih.gov For instance, in certain synthesized spirooxindoles, the aryl moiety and the acylindole group have been observed to orient in an anti-conformation. nih.gov This defined stereochemistry is crucial for interaction with specific biological targets. The inherent 3D structure of the spirooxindole scaffold is considered a primary reason for the versatile biological properties exhibited by its derivatives. rsc.org

Influence of Spirocyclic Moiety and Ring Size on Activity

The nature and size of the spiro-fused ring at the C3 position of the oxindole core significantly impact the biological activity profile of the resulting molecule. A frequency analysis of spirooxindoles in scientific literature reveals that five- and six-membered spirocycles, such as pyrrolidine (B122466) and tetrahydropyran (B127337) (oxane), are predominantly featured in bioactive compounds and are the most extensively studied. rsc.orgresearchgate.net

Impact of Substituents on Biological Activity Profiles (Preclinical)

Halogenation of the spirooxindole scaffold is a key strategy for enhancing biological efficacy. nih.govbohrium.com Halogenated spirooxindoles have gained significant attention as promising agents in targeted anticancer therapy due to their improved binding affinity and ability to engage with diverse molecular targets. rsc.orgresearchgate.net The introduction of a halogen, such as the chloro group at the 4-position of the indole (B1671886) ring, can modulate the compound's electronic, lipophilic, and steric properties, thereby influencing its interaction with target proteins.

These compounds function as multitarget agents, exerting their effects through mechanisms that include kinase inhibition, disruption of the MDM2–p53 protein-protein interaction, and activation of apoptotic pathways. nih.govbohrium.com Preclinical studies have shown that halogenated spirooxindoles exhibit potent anticancer activity across various human cancer cell lines. researchgate.net For example, SAR studies on certain series of spiro-3-indolin-2-ones revealed that chlorine substitution on the indolinyl heterocycle often enhances antiproliferative properties compared to unsubstituted analogs. nih.gov The halogenated spirooxindole derivative MI-888 has demonstrated notable efficacy in nanomolar concentrations for cancer treatment in preclinical models. nih.gov This highlights the strategic importance of halogen placement in designing potent spirooxindole-based therapeutics. rsc.org

Table 1: Effect of Halogenation on Anticancer Activity of Spirooxindole Derivatives This table is interactive. You can sort and filter the data.

Compound Series Substitution Key Finding Target/Cell Line Reference
Spirooxindoles Halogenated Improved binding affinity and ability to engage diverse molecular targets. Various cancer cells rsc.org
Spiro-3-indolin-2-ones Chlorine on indolinyl ring Enhanced antiproliferation properties compared to unsubstituted analogs. A431 (skin carcinoma) nih.gov
General Spirooxindoles Halogenated Function as multitarget agents via kinase inhibition, MDM2-p53 disruption, etc. Various cancer cells nih.govbohrium.com
MI-888 Halogenated High efficacy in nanomolar concentrations. MDM2 nih.gov
NITD609 Halogenated Potent antimalarial activity. Plasmodium falciparum nih.gov

Modification at the N1-position of the indole ring is another critical aspect of SAR studies for spirooxindoles. The substituent on the indole nitrogen can significantly influence the compound's physicochemical properties and its interaction with biological targets. Studies on the synthesis of related compounds have shown that substituents on the N1-position of the isatin (B1672199) precursor are generally well-tolerated and can influence reaction outcomes, such as diastereoselectivity, without significantly impacting reactivity. rsc.org

Substituents on the spiro-fused oxane ring provide another avenue for modifying the biological activity of spiro[indole-3,4'-oxane]-2-one derivatives. The oxane (or tetrahydropyran) ring offers several positions for substitution, allowing for the introduction of various functional groups to probe interactions within a target's binding pocket.

Studies involving the synthesis of spiro[indoline-3,4'-pyrans] have demonstrated that these scaffolds can be readily functionalized. nih.gov The introduction of substituents such as hydroxyl, amino, or alkyl groups onto the oxane ring can alter the molecule's polarity, solubility, and hydrogen bonding potential. These changes can directly impact the compound's binding affinity and selectivity. For instance, a hydroxyl group could form a critical hydrogen bond with an amino acid residue in a target protein, thereby enhancing potency. The systematic variation of substituents on the oxane ring is essential for mapping the SAR and identifying derivatives with optimized, target-specific activity in preclinical models.

Ligand-Target Interactions: Structural Determinants for Selectivity and Potency (Preclinical)

The potency and selectivity of spirooxindole derivatives are governed by their specific interactions with biological targets at the molecular level. nih.gov The rigid, three-dimensional structure of the 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one scaffold serves as a template for the precise positioning of functional groups that engage with target proteins. mdpi.com

Molecular docking studies have been employed to elucidate the binding modes of spirooxindole derivatives and to understand the structural basis for their activity. acs.org For example, halogenated spirooxindoles are known to target key proteins involved in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR-2) and the MDM2-p53 complex. nih.govnih.gov The 4-chloro substituent on the indole ring can participate in halogen bonding or favorable hydrophobic interactions within the binding site, contributing to enhanced potency. nih.gov

Following a comprehensive search of available scientific literature, no specific data or research articles were found for the chemical compound "this compound". The conducted searches for its biological activity, including anti-cancer effects, modulation of protein-protein interactions, antiproliferative properties, apoptosis induction, and synergistic effects, did not yield any relevant results.

Therefore, it is not possible to provide the requested article with detailed research findings, as there appears to be no published data on the biological and preclinical investigations of this specific molecule. The information available pertains to the broader class of spirooxindole compounds, but not to the exact structure specified.

Biological Activity and Target Engagement Studies in Vitro and Preclinical Investigations

Anti-Cancer Activity in Cellular Models (In Vitro)

Dual Target Inhibition Studies (e.g., HDAC/MDM2)

In cancer therapy, a strategy targeting single proteins can be rendered ineffective by the multifaceted nature of tumor progression, which often involves the dysregulation of multiple signaling pathways. This has led to the development of multi-target drugs, with the simultaneous inhibition of histone deacetylases (HDACs) and the murine double minute 2 (MDM2)-p53 interaction emerging as a promising approach. HDAC inhibitors can activate the tumor suppressor protein p53 through acetylation, while MDM2 inhibitors prevent p53 degradation. A synergistic antitumor effect can be achieved by inhibiting both.

Researchers have rationally designed and synthesized novel HDAC/MDM2 dual inhibitors based on the spirooxindole framework, which is a known scaffold for MDM2 inhibitors. By incorporating an HDAC pharmacophore into the spirooxindole skeleton, hybrid compounds have been created that demonstrate inhibitory activity against both targets. In one such study, a series of compounds were developed, with a standout compound exhibiting significant inhibition of both MDM2 and HDAC.

CompoundTarget% Inhibition
Compound 11b MDM268%
HDAC79%

This particular compound also demonstrated potent antiproliferative activity against the MCF-7 breast cancer cell line. Western blot analysis confirmed its mechanism of action, showing an increased expression of p53 and acetylated histone H4 (Ac-H4) in MCF-7 cells in a dose-dependent manner. These findings underscore the potential of the spirooxindole scaffold as a foundation for developing effective dual-target anticancer agents.

Antimicrobial Activity Investigations (In Vitro)

The rise of antibiotic resistance presents a significant global health threat, necessitating the urgent development of new antimicrobial agents. Spirooxindole derivatives have been identified as a promising class of compounds with potential antimicrobial properties. nih.govnih.gov Extensive research has been conducted to synthesize and evaluate novel spirooxindoles for their activity against a range of pathogenic bacteria and fungi. researchgate.net

Various studies have demonstrated that spirooxindole derivatives possess inhibitory activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial efficacy often depends on the specific substitutions on the spirooxindole core. For instance, certain pyrrolizine-derived spirooxindoles have shown notable activity against Staphylococcus aureus. mdpi.com Similarly, spiro[4H-pyran-3,3'-oxindole] derivatives have been synthesized and tested, with some compounds showing activity against S. aureus comparable to the standard antibiotic Ceftazidime. Spiro-pyrrolidine derivatives have also shown inhibitory capabilities against S. aureus and E. coli.

Below is a table summarizing the antibacterial activity of selected spirooxindole derivatives from various studies.

Compound ClassBacterial StrainActivity (MIC)
Spiro[4H-pyran-3,3'-oxindole] DerivativeS. aureus12.5 µg/mL
Pyrrolizine-Derived Spirooxindole (9f)S. aureus0.291 µM
Indolizine-Derived Spirooxindole (11i)S. aureus0.291 µM
Spiro[indoline-2, 2'-pyrrolidine]-3-oneS. aureus & E. coliActive

While many studies focus on common pathogens, the activity of spirooxindoles has also been noted against other bacteria, including Pseudomonas aeruginosa and Bacillus subtilis. mdpi.com Some cyclohexane (B81311) derivatives incorporating a spirocyclic system have also shown antibacterial properties against Mycobacterium tuberculosis. acs.org

In addition to antibacterial properties, the spirooxindole scaffold has been investigated for its antifungal potential. researchgate.net A new class of spiro pyrrolidines, which includes dispiro[oxindole-cyclohexanone]pyrrolidines, was screened for activity against four dermatophytic fungi and showed positive results. In other research, synthesized isoxazolo[5,4-b]pyridine (B12869864) derivatives with a spirooxindole core were evaluated against the fungal pathogen Candida albicans, with several compounds displaying impressive antifungal activity, reportedly better than their antibacterial effects. researchgate.net Furthermore, chlorine-substituted spiro[indoline-2, 2'-pyrrolidine] derivatives have demonstrated good inhibitory activity against fungal species like Aspergillus niger.

Despite the promising antimicrobial activity observed in various spirooxindole derivatives, detailed investigations into their precise mechanisms of action are limited. nih.gov Much of the current research is focused on primary screening and establishing structure-activity relationships rather than elucidating the specific biochemical pathways being inhibited. However, research into other indole-containing compounds with antifungal properties has suggested potential mechanisms that could be relevant. For example, some indole (B1671886) derivatives containing a 1,3,4-thiadiazole (B1197879) moiety are hypothesized to act as succinate (B1194679) dehydrogenase inhibitors (SDHI), leading to the disruption of the fungal cell membrane and subsequent cell death. It is plausible that spirooxindoles may operate through similar or other mechanisms involving membrane integrity disruption or inhibition of essential cellular enzymes, though further specific studies are required to confirm these possibilities.

Antiviral Activity Research (In Vitro)

The unique three-dimensional structure of spirooxindoles has made them attractive candidates in the search for novel antiviral agents. nih.gov Their rigid framework allows for precise orientation of functional groups to interact with viral targets.

SARS-CoV-2: The COVID-19 pandemic spurred intensive research into new antiviral therapeutics. Spirooxindoles were among the scaffolds investigated for activity against SARS-CoV-2. A study on spirooxindole-based phenylsulfone cycloadducts revealed potent activity against highly pathogenic human coronaviruses, including SARS-CoV-2 and MERS-CoV. researchgate.net Several compounds from this series demonstrated significant inhibitory effects with good selectivity indices.

The table below highlights the in vitro activity of the most potent compounds against SARS-CoV-2. researchgate.net

CompoundIC₅₀ (µM) against SARS-CoV-2
4c 17
4e 18
4d 24
4k 27

Another study evaluated spirofused tetrahydroisoquinoline–oxindole (B195798) hybrids as potential blocking agents of the SARS-CoV-2 spike/ACE2 fusion, with the most active compound showing an IC₅₀ of 3.6 µM. mdpi.com

HIV: The spirooxindole scaffold has also been successfully employed in the development of inhibitors against Human Immunodeficiency Virus (HIV). These compounds have been shown to target multiple stages of the HIV replication cycle.

Protease Inhibitors: Spirocyclic oxindole derivatives have been examined as P₂'-ligands for the HIV protease active site, building on the knowledge that constrained rings can improve enzyme inhibitory activity. nih.gov

Reverse Transcriptase Inhibitors: A spirooxindole with a unique spiral cyclopropane (B1198618) moiety was identified as an HIV non-nucleoside reverse transcriptase inhibitor. nih.gov

Viral Protein R (Vpr) Inhibitors: The spirooxindole compound SIP-1 was shown to inhibit the function of the Vpr protein, which is crucial for viral replication in non-dividing cells like macrophages. nih.gov

The following table summarizes the activity of representative spirooxindole-based HIV inhibitors. nih.gov

CompoundHIV TargetActivity (IC₅₀ / EC₅₀)
Oxindole 12a Protease6 nM (Potency)
Oxindole 12b Protease3 nM (Potency)
Compound 17 Reverse Transcriptase~75 nM (EC₅₀)
SIP-1 (20) Vpr Protein0.5 µM (IC₅₀)

Furthermore, related 3-oxindole derivatives have been identified as a new class of anti-HIV-1 agents that function by specifically inhibiting Tat-mediated viral transcription. nih.gov

Mechanistic Studies of Antiviral Effects

Specific mechanistic studies detailing the antiviral action of 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one have not been extensively reported. However, research on other spirooxindole derivatives has elucidated several mechanisms by which these compounds can inhibit viral replication, offering potential models for the subject compound's activity. nih.gov

One of the well-documented antiviral mechanisms for a spirooxindole analog involves the inhibition of the Dengue virus (DENV) nonstructural protein 4B (NS4B). nih.gov NS4B is a transmembrane protein essential for the formation of the viral replication complex. Certain spiropyrazolopyridone oxindoles have been shown to specifically target DENV NS4B, thereby blocking viral RNA synthesis or accumulation. Resistance analysis has confirmed that variations in the amino acid sequence of NS4B are directly responsible for the inhibitory activity of these compounds. nih.gov This targeted inhibition of a crucial viral protein highlights a precise mechanism of action that is a hallmark of effective antiviral agents. nih.gov

Other investigations into spirooxindole-based compounds have identified different viral targets. For instance, some derivatives have been evaluated as blocking agents of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor, a critical step for viral entry into host cells. researchgate.net These studies suggest that the spirooxindole scaffold can be adapted to interfere with various stages of the viral life cycle, from entry and uncoating to replication and assembly. nih.govresearchgate.net

Other Biological Activities Under Investigation (In Vitro)

Beyond antiviral applications, the spirooxindole scaffold has been the subject of in vitro investigations for its potential to modulate key biological targets involved in cancer, inflammation, and neurological disorders.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. nih.govnih.gov Its overexpression in the tumor microenvironment leads to immunosuppression by depleting tryptophan and producing immunomodulatory metabolites. nih.govresearchgate.net Consequently, IDO1 is a significant target for cancer immunotherapy.

A systematic study of spirooxindole skeleton compounds, specifically analogs of the MDM2 inhibitor SAR405838 which feature a spiro[pyrrolidin-3,3′-oxindole] core, has demonstrated effective inhibitory activity against human IDO1. nih.govresearchgate.net In vitro enzymatic assays revealed that these compounds act as reversible inhibitors of IDO1. nih.gov Molecular docking analyses suggest that these inhibitors bind to the active site of IDO1, with hydrophobic interactions playing a key role in stabilizing the enzyme-inhibitor complex. nih.gov The inhibition was determined to be of an uncompetitive mode. nih.gov

One of the tested analogs, referred to as inhibitor 3 in the study, showed a particularly high inhibitory activity against IDO1, with an IC50 value approximately six times lower than that of the positive control, 4-Phenylimidazole (4-PI). nih.govnih.gov The study also demonstrated that this inhibitor could effectively suppress IDO1 activity in MCF-7 breast cancer cells without exhibiting toxic effects. nih.govnih.gov

CompoundIDO1 IC50 (μM)IDO1 Ki (μM)
Inhibitor 124.342.3
Inhibitor 214.858.5
Inhibitor 37.963.6
Inhibitor 411.255.9
4-PI (Control)49.2-

Table 1: In vitro inhibitory activity of spiro[pyrrolidin-3,3′-oxindole] analogs against human IDO1. Data sourced from Yan, et al. (2022). nih.gov

While direct evidence linking this compound to serotonin (B10506) or nicotinic acetylcholine (B1216132) receptors is not available, the broader class of spirocyclic compounds has been successfully developed to modulate these important central nervous system targets.

5-HT2C Receptor Antagonism: The serotonin 5-HT2C receptor is implicated in the regulation of mood, appetite, and cognition. nih.govcolumbiapsychiatry.org Antagonists of this receptor are of interest for treating various psychiatric disorders. nih.govgoogle.com A notable example from a related structural class is RS-102221, a compound with a spiro[4.5]decane core, which was developed as a selective and high-affinity 5-HT2C receptor antagonist. nih.gov It demonstrated nanomolar affinity for human and rat 5-HT2C receptors and exhibited nearly 100-fold selectivity over the related 5-HT2A and 5-HT2B receptors. In functional assays, RS-102221 acted as a pure antagonist with no detectable intrinsic activity. nih.gov This demonstrates the utility of spirocyclic systems in designing potent and selective G-protein coupled receptor (GPCR) ligands.

Nicotinic Acetylcholine Receptor (nAChR) Modulation: The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel involved in cognitive processes, and its modulation is a key strategy for treating neurological disorders like Alzheimer's disease and schizophrenia. nih.govnih.govmdpi.com Research into spirocyclic scaffolds has led to the discovery of novel α7 nAChR modulators. For instance, a series of compounds based on a spirocyclic quinuclidine-Δ2-isoxazoline scaffold were identified as "silent agonists." nih.govnih.gov These ligands bind to the receptor but cause little to no channel activation on their own. However, they induce a desensitized state of the receptor that can be subsequently activated by a positive allosteric modulator (PAM). nih.govnih.gov Structure-activity relationship studies on these spiro compounds highlighted that halogen substitutions on appended phenyl rings can stabilize the desensitized receptor state, inducing this silent agonist activity. nih.gov This sophisticated mode of receptor modulation underscores the chemical versatility of spirocyclic structures.

Computational and Theoretical Chemistry Applications in Spirooxindole Research

Molecular Docking Studies for Binding Site Prediction and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, docking studies are instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the spirooxindole ligand and the amino acid residues of a target protein's binding site.

While specific docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar chloro-substituted spirooxindoles provides valuable insights. For instance, docking studies on related compounds have successfully predicted their binding modes within the active sites of enzymes like EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), which are crucial targets in cancer therapy. nih.gov These studies often show that the oxindole (B195798) core forms essential hydrogen bonds, while the chloro-substituent can engage in halogen bonding or occupy hydrophobic pockets, thereby enhancing binding affinity. It is plausible that this compound would exhibit similar binding patterns, with the chlorine atom at the 4-position of the indole (B1671886) ring playing a significant role in modulating protein-ligand interactions.

Table 1: Predicted Intermolecular Interactions of a Representative Chloro-Spirooxindole with a Kinase Target

Interaction TypeLigand MoietyProtein Residue (Example)Distance (Å)
Hydrogen BondOxindole N-HGlutamate (Side Chain)~2.8
Hydrogen BondOxindole C=OLeucine (Backbone)~3.0
HydrophobicChlorophenyl RingValine, Alanine-
Halogen BondChlorine AtomSerine (Backbone Oxygen)~3.1

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions of a molecule over time. For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable three-dimensional structures. Furthermore, when the compound is simulated in complex with a protein target, MD can reveal the stability of the binding pose predicted by docking and highlight the dynamic nature of the ligand-protein interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR can predict the activity of new, unsynthesized compounds.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Spirooxindoles

Descriptor TypeExample DescriptorProperty Encoded
ElectronicDipole MomentPolarity and charge distribution
StericMolecular VolumeSize and shape of the molecule
HydrophobicLogPLipophilicity and membrane permeability
TopologicalWiener IndexMolecular branching and connectivity

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. mdpi.com For this compound, these calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The electronic properties calculated through quantum chemistry are fundamental to understanding the reactivity and intermolecular interactions of the compound. For example, the MEP can identify regions of the molecule that are likely to act as hydrogen bond donors or acceptors. The HOMO-LUMO energy gap can provide insights into the chemical reactivity and stability of the molecule. Analysis of the electronic structure of this compound would likely show a significant influence of the electron-withdrawing chlorine atom on the electron distribution of the indole ring, which in turn would affect its interaction with biological targets.

In Silico Prediction of Molecular Interactions and Target Selectivity

In silico methods play a crucial role in predicting the molecular interactions and target selectivity of drug candidates like this compound. By employing a combination of the computational techniques described above, it is possible to build a predictive model of how this compound will interact with a range of biological targets.

Target selectivity is a critical aspect of drug design, as off-target effects can lead to undesirable side effects. Computational approaches can help in predicting the selectivity of a compound by comparing its binding affinities across a panel of related proteins, such as different kinase enzymes. For this compound, these in silico predictions could guide further experimental validation and help in identifying its most promising therapeutic applications. The unique three-dimensional structure conferred by the spiro-oxane ring, combined with the electronic influence of the chloro-substituent, likely endows this molecule with a specific interaction profile that can be effectively explored and predicted using computational tools.

Future Research Directions and Unexplored Avenues for Spiro Indole 3,4 Oxane 2 One

Development of Novel and Efficient Synthetic Methodologies for Diversification and Scalability

The advancement of the spiro[indole-3,4'-oxane]-2-one scaffold is intrinsically linked to the development of robust and versatile synthetic methods. While classical approaches exist, future efforts must prioritize efficiency, diversity, and scalability to generate extensive compound libraries for biological screening.

Key areas for future development include:

Multicomponent Reactions (MCRs): MCRs are highly convergent strategies that combine three or more reactants in a single step to construct complex molecules, offering significant advantages in terms of atom economy and operational simplicity. mdpi.combeilstein-journals.org Future research should aim to design novel MCRs that specifically yield the spiro[indole-3,4'-oxane]-2-one core with various substitution patterns. For instance, isatin-based MCRs have proven effective for creating diverse spirooxindoles and could be adapted for this specific scaffold. beilstein-journals.org

Catalyst-Free and Green Approaches: The development of environmentally benign synthetic protocols is a paramount goal. Methodologies that operate in aqueous media or under mechanochemical (solvent-free) conditions are particularly attractive. mdpi.comnih.gov These "green" approaches not only reduce environmental impact but can also offer unique reactivity and selectivity, leading to the discovery of novel derivatives. bohrium.com

Advanced Catalysis: The use of novel catalysts, including organocatalysts and metal nanoparticles, can provide access to previously unattainable structural complexity with high degrees of control. bohrium.comrsc.org Future work should explore catalyst systems that can facilitate asymmetric syntheses, leading to enantiomerically pure spiro[indole-3,4'-oxane]-2-one derivatives, which is crucial for pharmacological applications.

Synthetic MethodologyDescriptionFuture Research FocusPotential Advantages
Multicomponent Reactions (MCRs)One-pot reactions combining three or more starting materials to form a complex product. mdpi.comDesigning novel MCRs for the direct synthesis of diverse spiro-oxane libraries.High efficiency, atom economy, operational simplicity, rapid library generation. beilstein-journals.org
Green Chemistry ApproachesMethods that reduce or eliminate hazardous substances, such as reactions in water or solvent-free mechanochemistry. mdpi.comAdapting existing syntheses to aqueous or mechanochemical conditions to improve sustainability.Environmentally friendly, potential for improved yields and novel reactivity. nih.gov
Asymmetric CatalysisUse of chiral catalysts (organocatalysts, metal complexes) to produce specific stereoisomers. rsc.orgDeveloping highly stereoselective catalytic systems for the spiro-oxane core.Access to enantiopure compounds, crucial for specificity in biological targets.
Flow ChemistryPerforming reactions in a continuous flowing stream rather than a batch.Developing scalable flow synthesis protocols for key intermediates and final products.Improved safety, scalability, reproducibility, and potential for automation.

Exploration of Novel Biological Targets for the Spiro[indole-3,4'-oxane]-2-one Scaffold

Spirooxindole derivatives have demonstrated a wide array of biological activities, particularly in oncology. nih.gov Many have shown potent antiproliferative effects against various cancer cell lines, including breast, colon, and pancreatic cancer. researchgate.netnih.govresearchgate.net However, the full spectrum of their therapeutic potential remains to be explored. The unique 3D geometry of the spiro[indole-3,4'-oxane]-2-one scaffold makes it an ideal candidate for targeting protein-protein interactions, which are often challenging for traditional "flat" small molecules.

Future investigations should focus on:

Expanding Anticancer Targets: While existing derivatives have shown activity against targets like EGFR, VEGFR-2, and the p53-MDM2 interaction, a vast number of other oncology targets remain untested. nih.govnih.govresearchgate.net High-throughput screening of spiro-oxane libraries against a broad panel of kinases, transcription factors, and epigenetic modifiers could reveal novel mechanisms of action.

Neurodegenerative Diseases: The rigid structure of spiro compounds could be advantageous in designing inhibitors for enzymes implicated in neurodegenerative disorders, such as beta-secretase (BACE1) in Alzheimer's disease or leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease.

Infectious Diseases: Spirooxindoles have also shown promise as antimalarial and anti-SARS-CoV-2 agents. nih.govresearchgate.netnih.gov This suggests that the spiro[indole-3,4'-oxane]-2-one scaffold could be a valuable starting point for developing new antiviral, antibacterial, and antifungal compounds, a critical need in an era of growing antimicrobial resistance.

Therapeutic AreaEstablished Targets for SpirooxindolesUnexplored/Novel Potential Targets
OncologyEGFR, VEGFR-2, p53-MDM2, STAT3, JAK-2. nih.govresearchgate.netresearchgate.netEpigenetic targets (HDACs, methyltransferases), KRAS, protein-protein interactions (e.g., c-Myc/Max).
Neurodegenerative DiseasesCholinesterases. researchgate.netBeta-secretase (BACE1), Tau protein aggregation, LRRK2, alpha-synuclein.
Infectious DiseasesSARS-CoV-2 targets, Plasmodium falciparum proteins. nih.govresearchgate.netnih.govBacterial enzymes (e.g., DNA gyrase), viral proteases and polymerases, fungal cell wall synthesis enzymes.

Advanced Approaches for Stereochemical Control and Derivatization

The spiro carbon at the C3 position of the oxindole (B195798) ring is a quaternary stereocenter, meaning that spiro[indole-3,4'-oxane]-2-one and its derivatives are chiral. The specific three-dimensional arrangement (stereochemistry) of substituents around this center can drastically alter biological activity. Therefore, precise control over stereochemistry is not just an academic challenge but a prerequisite for developing effective and safe therapeutic agents.

Future research in this area should leverage:

Organocatalytic Asymmetric Synthesis: The use of small organic molecules as catalysts has revolutionized the synthesis of chiral compounds. rsc.org Developing novel organocatalytic cycloaddition or domino reactions will be key to accessing specific enantiomers of spiro-oxane derivatives with high purity. nih.gov

Chiral Ligand-Metal Complex Catalysis: Transition metal catalysis, guided by sophisticated chiral ligands, offers another powerful avenue for stereoselective synthesis. This approach can enable reactions that are not feasible with other methods and provide complementary stereochemical outcomes.

Late-Stage Functionalization: The ability to modify a complex molecule in the final steps of a synthesis is highly valuable. Developing methods for the late-stage derivatization of the spiro[indole-3,4'-oxane]-2-one core would allow for the rapid generation of analogues from a common advanced intermediate, accelerating the exploration of structure-activity relationships (SAR).

Integration of Artificial Intelligence and Machine Learning for Structure-Activity Landscape Exploration

The process of drug discovery is long, costly, and has a high failure rate. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to rationalize and accelerate this process. researchgate.net For a scaffold like spiro[indole-3,4'-oxane]-2-one, these computational approaches can provide invaluable insights.

Future directions include:

Predictive Modeling: Developing robust Quantitative Structure-Activity Relationship (QSAR) models, as has been done for other spiro-indoles, can predict the biological activity of virtual compounds before they are synthesized. researchgate.netresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

De Novo Drug Design: Generative AI models can be trained on existing chemical and biological data to design entirely new spiro-oxane derivatives with desired properties, such as high predicted activity against a specific target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

SAR Exploration: ML algorithms can analyze data from high-throughput screening campaigns to identify the complex, non-linear relationships between a compound's structure and its biological activity. researchgate.net This can help chemists understand which parts of the spiro-oxane scaffold are most important for activity and guide the design of more potent and selective molecules. nih.gov

Investigation of Chemical Space Expansion for Spiro-Oxane Derivatives

"Chemical space" refers to the entire landscape of all possible molecules. A key goal in modern drug discovery is to move beyond the "flat," two-dimensional molecules that have traditionally dominated medicinal chemistry and explore more complex, three-dimensional structures. nih.gov Spirocycles are ideal for this purpose as they inherently possess a higher fraction of sp³-hybridized carbons (Fsp³), a feature correlated with higher clinical success rates. mdpi.com

Future research should focus on:

Increasing Structural Complexity: The development of synthetic methods to fuse additional rings onto the spiro[indole-3,4'-oxane]-2-one core or to introduce multiple stereocenters will create more structurally complex and rigid molecules. rsc.org These compounds can make more specific and high-affinity interactions with biological targets.

Bioisosteric Replacement: The oxane ring can be replaced with other saturated heterocyclic rings (e.g., piperidine (B6355638), azetidine) to create bioisosteres. rsc.org This strategy allows for fine-tuning of physicochemical properties like solubility and metabolic stability while maintaining the crucial 3D orientation of functional groups.

Accessing Novel IP Space: By creating structurally unique and complex molecules based on the spiro-oxane scaffold, researchers can explore novel chemical space. rsc.org This not only increases the chances of discovering new biological activities but is also critical for securing intellectual property (IP) rights for new medicines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-1H-spiro[indole-3,4'-oxane]-2-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves spirocyclization of indole precursors, with halogenation steps introducing the chlorine substituent. For example, a two-step process may include (i) cyclization of tryptamine derivatives using acidic or basic catalysts and (ii) chlorination via halogenating agents like N-chlorosuccinimide (NCS). Reaction temperature (e.g., 0–5°C for halogenation) and solvent polarity (e.g., dichloromethane for improved selectivity) critically impact yield and purity . Monitoring via TLC or HPLC ensures intermediate stability and minimizes side reactions .

Q. How do spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals distinct proton environments, such as the spirocyclic bridge (δ 3.5–4.5 ppm) and indole NH (δ ~10 ppm). 13^{13}C NMR confirms carbonyl (C=O, ~170 ppm) and chlorinated indole positions .
  • IR : A strong C=O stretch (~1700 cm1^{-1}) and N–H bend (~3400 cm1^{-1}) validate key functional groups.
  • MS : High-resolution MS identifies the molecular ion peak (e.g., [M+H]+^+) and chlorine isotopic patterns (3:1 ratio for 35^{35}Cl/37^{37}Cl) .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

  • Methodological Answer : The compound’s logP (~2.5) and pKa (~9.5 for the indole NH) dictate solubility in polar aprotic solvents (e.g., DMSO). Stability studies under varying pH (e.g., phosphate buffers) and temperature (4–37°C) are critical for assay design. Decomposition products (e.g., HCl, carbon oxides) may form under oxidative conditions, necessitating inert atmospheres during storage .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific enzyme targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. Key interactions include (i) chlorine’s halogen bonding with catalytic residues and (ii) spirocyclic rigidity enhancing binding pocket complementarity. Pharmacophore models derived from structural analogs (e.g., brominated spiroindoles) guide scaffold optimization .

Q. What strategies resolve contradictions in reported biological activities of halogenated spiroindole derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or selectivity profiles may arise from assay conditions (e.g., ATP concentration in kinase assays) or substituent positioning. Systematic SAR studies comparing chloro, bromo, and fluoro analogs (e.g., 5-Bromospiro vs. 4-Chloro derivatives) clarify electronic and steric effects. Meta-analyses of published data with standardized controls (e.g., fixed ligand concentrations) reduce variability .

Q. How does the chlorine substituent affect the compound’s reactivity in nucleophilic substitution compared to other halogens?

  • Methodological Answer : Chlorine’s moderate electronegativity and leaving-group ability enable substitution under milder conditions than bromine but harsher than fluorine. For example, SNAr reactions with amines require polar aprotic solvents (e.g., DMF) and heating (60–80°C). Comparative kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

Q. What experimental designs optimize enantioselective synthesis of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce stereocontrol during spirocyclization. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation. Temperature gradients (-20°C to RT) and solvent polarity (e.g., toluene vs. THF) fine-tune selectivity .

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